![molecular formula C10H18ClNO3 B2994521 Methyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate hydrochloride CAS No. 2155855-02-8](/img/structure/B2994521.png)

Methyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

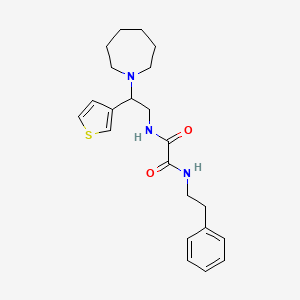

“Methyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate hydrochloride” is a chemical compound . It is a derivative of 8-oxa-2-azaspiro[4.5]decane, which is a spiro compound . Spiro compounds are bicyclic organic compounds formed by two rings linked by one carbon atom. They possess 3D structural properties and inherent rigidity . These compounds are widely applied in the synthesis of biologically active compounds and are met within natural compounds .

Synthesis Analysis

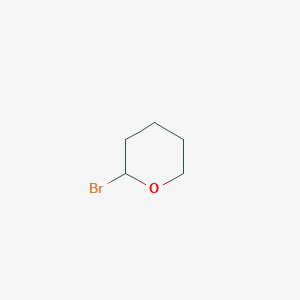

A convenient synthesis of new 8-oxa-2-azaspiro[4.5]decane has been developed from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . This compound is promising for the production of important biologically active compounds .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C10H18ClNO3 . The InChI code for this compound is 1S/C8H15NO.ClH/c1-4-9-7-8(1)2-5-10-6-3-8;/h9H,1-7H2;1H .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 235.71 . The related compound 8-oxa-2-azaspiro[4.5]decane is a yellow liquid .Scientific Research Applications

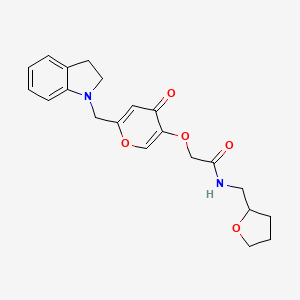

Pharmacological Research

Methyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate hydrochloride and its derivatives have been extensively studied for their pharmacological properties, particularly as muscarinic receptor agonists. These compounds have shown promise in ameliorating cognitive impairments and memory deficits in various animal models. For instance, one study characterizes the pharmacological profile of YM796, a derivative, highlighting its potent anti-amnesic effects without inducing significant peripheral cholinergic responses, such as salivation or hypothermia. These findings suggest its potential for treating conditions like Alzheimer's disease with fewer side effects compared to existing cholinesterase inhibitors (Wanibuchi et al., 1994).

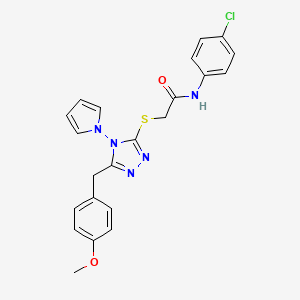

Organic Synthesis and Chemical Studies

In the realm of organic synthesis, this compound serves as a precursor for the synthesis of complex spirocyclic compounds. These compounds have significant applications in drug discovery and the development of biologically active molecules. For example, research has focused on synthesizing novel 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists for the treatment of dementia of Alzheimer's type. These efforts have led to the creation of compounds exhibiting potent in vitro and in vivo muscarinic activities, contributing to the advancement of therapeutic agents (Tsukamoto et al., 1995).

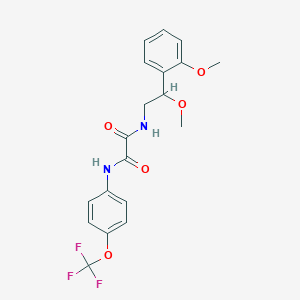

Structural and Mechanistic Insights

Further, studies on the structural aspects of this compound derivatives have provided insights into their reactivity and interaction mechanisms. Crystal structure analysis and synthetic methodologies have contributed to understanding the conformational preferences of these spirocyclic compounds, which is crucial for designing molecules with desired biological activities. Such research underscores the importance of structural analysis in the development of pharmacologically active compounds (Wen, 2002).

Mechanism of Action

Target of Action

Methyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate hydrochloride is a synthetic compound that has been found to exhibit promising biological activity . .

Biochemical Pathways

The specific biochemical pathways affected by Methyl 8-oxa-2-azaspiro[4It is known that derivatives of 8-oxa-2-azaspiro[45]decane have exhibited biological activity and are used in the treatment of various diseases .

Result of Action

The molecular and cellular effects of Methyl 8-oxa-2-azaspiro[4It is known that derivatives of 8-oxa-2-azaspiro[45]decane have exhibited biological activity and are used in the treatment of various diseases .

Safety and Hazards

properties

IUPAC Name |

methyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3.ClH/c1-13-9(12)8-6-11-7-10(8)2-4-14-5-3-10;/h8,11H,2-7H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFQLWDYNTLHZOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CNCC12CCOCC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1-(4-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(indolin-1-yl)methanone](/img/structure/B2994438.png)

![(E)-3-(2-methylfuran-3-yl)-6-(3-methylstyryl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2994445.png)

![3,4-difluoro-N-{[8-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}benzamide](/img/structure/B2994447.png)

![8-(3-((2-fluorophenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2994450.png)

![Methyl 2-[3-(4-chlorophenyl)-4-oxochromen-7-yl]oxypropanoate](/img/structure/B2994456.png)

![Pyrazolo[1,5-a]pyrimidine-6-carbonitrile;hydrochloride](/img/structure/B2994459.png)